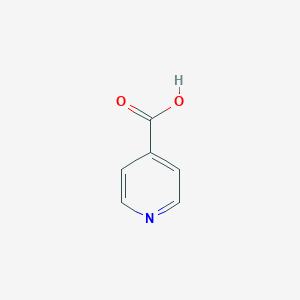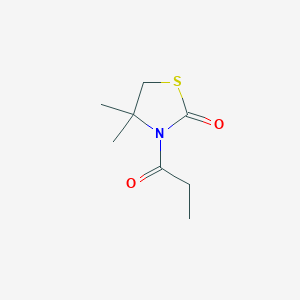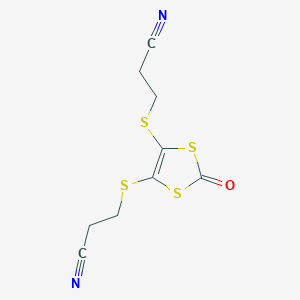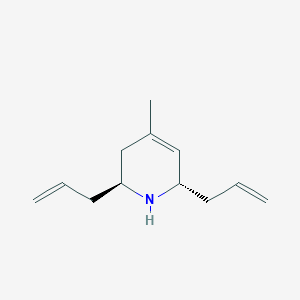
(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C12H19N . It is also known by its IUPAC name "(2S,6S)-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted with two allyl groups and one methyl group .Aplicaciones Científicas De Investigación
Neuroprotective Mechanisms in Parkinson's Disease
Research has demonstrated the importance of understanding the molecular mechanisms involved in Parkinson's disease (PD), with a focus on neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which shares structural similarities with tetrahydropyridine derivatives. This neurotoxin is utilized to model PD in various studies, highlighting the critical role of the CYP450 2E1 enzyme in enhancing neurotoxin-induced parkinsonism. These insights have led to exploring protective strategies against neurotoxicants, including environmental factors contributing to neurodegenerative diseases (F. Vaglini et al., 2013; P. Landrigan et al., 2005).
Synthesis and Applications of Heterocyclic Compounds
The research on 1,4-dihydropyridines, a class of nitrogen-containing heterocyclic compounds, is relevant due to their wide range of biological applications. These compounds are synthesized primarily through atom economy reactions, highlighting efficient and environmentally friendly methodologies. This has implications for the synthesis of biologically active compounds, including those related to tetrahydropyridine derivatives (H. S. Sohal, 2021).
Chemosensors Development
4-Methyl-2,6-diformylphenol (DFP) is a key fluorophoric platform for developing chemosensors. These chemosensors are designed to detect various analytes, including metal ions and neutral molecules, demonstrating the structural flexibility and application breadth of related compounds in analytical chemistry (P. Roy, 2021).
Phosphonic Acid Applications
The study of phosphonic acids, which are structurally related to pyridine derivatives, reveals their wide applications in bioactive properties, supramolecular materials, and as a functional group for surface functionalization. This research underlines the versatile roles of compounds with pyridine-like structures in chemistry and materials science (C. M. Sevrain et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine are the mammalian target of rapamycin (mTOR) and the α7-nicotinic acetylcholine receptor . The mTOR is a central regulator of cell growth and proliferation, while the α7-nicotinic acetylcholine receptor plays a crucial role in neurotransmission .
Mode of Action
(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine interacts with its targets, leading to increased activity and function of mTOR . It also exhibits antagonistic activity at the α7-nicotinic acetylcholine receptor . These interactions result in changes in cellular processes, including binding, biocatalysis, and transport .
Biochemical Pathways
The compound affects several biochemical pathways. It increases the phosphorylation of mTOR and its downstream targets, leading to alterations in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . It also promotes the de novo protein synthesis of monomeric serine racemase .
Pharmacokinetics
(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine, along with its metabolites, readily crosses the blood-brain barrier . This property significantly impacts its bioavailability, allowing it to exert its effects directly within the central nervous system .
Result of Action
The action of (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine results in molecular and cellular effects. It leads to the activation of the mTOR pathway in a concentration-dependent manner, resulting in a significantly higher expression of serine racemase . This contributes to the molecular effects produced by subanesthetic doses of the compound .
Propiedades
IUPAC Name |
(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKVHGIIDKMPBK-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(C1)CC=C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](N[C@H](C1)CC=C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




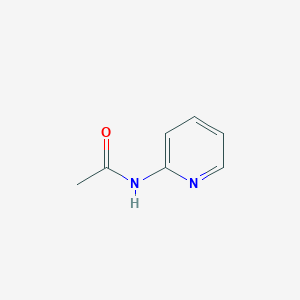
![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)
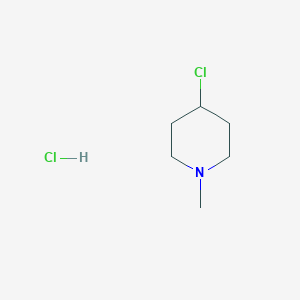
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)

